molecular formula C19H21N3O2 B258624 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

Cat. No. B258624
M. Wt: 323.4 g/mol
InChI Key: FTFUWZVVNMHKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical name, CP-690,550, and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the regulation of immune responses, making CP-690,550 a promising candidate for the treatment of various autoimmune diseases.

Mechanism of Action

CP-690,550 works by inhibiting the activity of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, which is a member of the Janus kinase family of enzymes. This compound is involved in the signaling pathways that lead to the activation of immune cells, including T cells and B cells. When this compound is activated, it phosphorylates and activates downstream signaling molecules, which in turn activate immune cells. By inhibiting this compound, CP-690,550 can reduce the activation of immune cells and thereby alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has several biochemical and physiological effects that make it a promising candidate for the treatment of autoimmune diseases. The compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. CP-690,550 also reduces the activity of T cells and B cells, which are the primary immune cells involved in autoimmune diseases. Additionally, CP-690,550 has been shown to reduce the production of autoantibodies, which are antibodies that target the body's own tissues.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CP-690,550 in lab experiments is its potency and specificity. The compound is a potent inhibitor of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide and has a high degree of specificity for this enzyme. This makes it an ideal tool for studying the role of this compound in immune cell signaling and for developing new therapies for autoimmune diseases. However, one limitation of using CP-690,550 in lab experiments is its potential toxicity. The compound has been shown to have some toxic effects on the liver and kidneys, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CP-690,550. One area of interest is the development of new therapies for autoimmune diseases based on the compound's inhibition of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. Another area of interest is the study of the compound's effects on other signaling pathways in immune cells. Additionally, there is interest in developing new formulations of CP-690,550 that can improve its pharmacokinetic properties and reduce its potential toxicity. Finally, there is interest in studying the long-term effects of CP-690,550 on the immune system and other physiological processes.

Synthesis Methods

The synthesis of CP-690,550 involves a multi-step process that requires specialized knowledge and equipment. The first step involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-cyclopentyl-N-(3-dimethylaminopropyl)carbodiimide to form the corresponding amide. The final step involves the reaction of the amide with 3-aminobenzamide to form CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 works by inhibiting the activity of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, which is involved in the signaling pathways that lead to the activation of immune cells. By inhibiting this compound, CP-690,550 can reduce the activity of immune cells and thereby alleviate the symptoms of autoimmune diseases.

properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C19H21N3O2/c1-13-9-10-20-17(11-13)22-19(24)15-7-4-8-16(12-15)21-18(23)14-5-2-3-6-14/h4,7-12,14H,2-3,5-6H2,1H3,(H,21,23)(H,20,22,24)

InChI Key

FTFUWZVVNMHKCH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CCCC3

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CCCC3

Origin of Product

United States

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